molecular formula C30H40N2O5 B181470 (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone CAS No. 141645-23-0

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Cat. No. B181470
CAS RN: 141645-23-0
M. Wt: 508.6 g/mol
InChI Key: YIYARJKYRBMMJG-UHFFFAOYSA-N
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Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a chemical compound with the molecular formula C30H40N2O5 . It has a molecular weight of 508.6 g/mol . The IUPAC name for this compound is (2-butyl-5-nitro-1-benzofuran-3-yl)- [4- [3- (dibutylamino)propoxy]phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H40N2O5/c1-4-7-11-28-29 (26-22-24 (32 (34)35)14-17-27 (26)37-28)30 (33)23-12-15-25 (16-13-23)36-21-10-20-31 (18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3 . The Canonical SMILES representation is CCCCC1=C (C2=C (O1)C=CC (=C2) [N+] (=O) [O-])C (=O)C3=CC=C (C=C3)OCCCN (CCCC)CCCC .


Physical And Chemical Properties Analysis

The compound is a Viscous Liquid or Solid or Semi-solid or Colloid . It should be stored in a Sealed in dry,2-8C environment .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is a synthetic intermediate for dronedarone hydrochloride , a drug used for the treatment of atrial fibrillation and atrial flutter . Therefore, it’s plausible that this compound may interact with similar targets as dronedarone, such as ion channels involved in heart rhythm regulation.

Mode of Action

Dronedarone is known to block multiple ion channels in the heart, which can lead to a decrease in heart rate and restoration of normal rhythm .

Biochemical Pathways

These could include the calcium , potassium , and sodium ion channels that play crucial roles in the electrical activity of the heart .

Pharmacokinetics

Its predicted properties include aboiling point of 638.1±55.0 °C and a density of 1.109 . Its pKa is predicted to be 9.43±0.50 , suggesting it may exist primarily in its protonated form at physiological pH. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

If it acts similarly to dronedarone, it could lead to a decrease in heart rate and restoration of normal heart rhythm .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its pKa suggests it may be sensitive to changes in pH . Additionally, its storage temperature is recommended to be 2-8°C in a sealed, dry environment , indicating that it may be sensitive to moisture and temperature changes.

properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYARJKYRBMMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436748
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

CAS RN

141645-23-0
Record name 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141645-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-dibutylaminopropoxy)phenyl)methanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butyl-5-nitrobenzofuran-3-yl)[4-(3-dibutylaminopropoxy)phenyl]methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.982
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Synthesis routes and methods I

Procedure details

Industrial application of this last reaction step involves difficulties, because 2-n-butyl-3-(4-methoxybenzoyl)-5-nitro-benzofuran (X) is mutagenic, and aluminum chloride is harmful for the health. The resulting 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran (XI) on reaction with dibutylamino-propylchloride furnishes 2-n-butyl-3-[4-(3-dibutylamino-propoxy)benzoyl]-5-nitro-benzofuran (XII)
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Synthesis routes and methods II

Procedure details

The organic phase, comprising the 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride thus formed, is subsequently washed 5 times using 600 ml of deionized water. It is washed a sixth time with 600 ml of deionized water comprising 50 g (0.595 mol) of sodium hydrogencarbonate to release the desired compound. The chlorobenzene is removed on a rotary evaporator (bath temperature: 35° C., pressure: 10 mmHg).
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Synthesis routes and methods III

Procedure details

hydrolysis, recovery of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride and treatment with sodium hydroxide so as to form the desired 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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